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Compound of Interest

Compound Name: Cy5.5 TEA

Cat. No.: B15553439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cy5.5 TEA
(triethylammonium salt), a near-infrared (NIR) cyanine dye, in fluorescence microscopy. This

document offers detailed protocols for cell and tissue staining, quantitative data for

experimental planning, and visualizations to illustrate key workflows and biological pathways.

Introduction to Cy5.5 TEA
Cy5.5 is a fluorescent dye belonging to the cyanine family, known for its excitation and

emission in the far-red to near-infrared spectrum.[1] This characteristic makes it an exceptional

tool for biological imaging for several reasons:

Deep Tissue Penetration: The longer wavelengths of light used to excite Cy5.5 and the light

it emits can penetrate deeper into biological tissues compared to dyes that operate in the

visible spectrum.[1]

Reduced Autofluorescence: Biological samples naturally exhibit less autofluorescence in the

near-infrared range, leading to a higher signal-to-noise ratio and clearer images.

High Sensitivity: Cy5.5 possesses a high molar extinction coefficient and a good quantum

yield, contributing to bright and easily detectable fluorescent signals.[1]
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Cy5.5 TEA is a water-soluble derivative of Cy5.5, making it suitable for labeling biological

molecules in aqueous buffers. It is commonly used for labeling proteins, antibodies, peptides,

and nucleic acids.[2] These labeled biomolecules can then be used to visualize specific targets

within cells and tissues, making Cy5.5 TEA a valuable reagent for a wide range of applications,

including immunofluorescence, immunohistochemistry, and in vivo imaging.[1]

Quantitative Data for Cy5.5 TEA
For successful experimental design and data interpretation, it is crucial to understand the

photophysical properties of Cy5.5 TEA. The following table summarizes key quantitative data

for this fluorophore, compiled from various sources. Please note that these values can be

influenced by the local environment of the dye.

Property Value References

Excitation Maximum (λex) ~675 - 684 nm [3][4]

Emission Maximum (λem) ~694 - 710 nm [3][4]

Molar Extinction Coefficient (ε) ~190,000 - 250,000 M⁻¹cm⁻¹ [5]

Quantum Yield (Φ) ~0.2 - 0.28 [5]

Molecular Weight
Varies by salt form (e.g.,

1018.24 g/mol for TEA salt)
[6]

Fluorescence Lifetime (τ) ~1 ns [7]

Experimental Protocols
Here, we provide detailed protocols for immunofluorescence staining of cultured cells and

immunohistochemical staining of paraffin-embedded tissue sections using Cy5.5 TEA-

conjugated antibodies.

Immunofluorescence Staining of Adherent Cells
This protocol outlines the steps for staining intracellular antigens in adherent cells grown on

coverslips or in culture plates.
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Materials:

Cells cultured on sterile glass coverslips or in imaging-compatible plates

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary

antibody host species in PBS

Primary Antibody (unconjugated) specific to the target antigen

Cy5.5 TEA-conjugated Secondary Antibody

Antifade Mounting Medium

(Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

Cell Culture: Grow cells to the desired confluency on the chosen substrate.

Washing: Gently wash the cells twice with PBS to remove culture medium.

Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for

10-15 minutes at room temperature. For membrane-associated proteins, this step may be

omitted or a milder detergent used.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for

30-60 minutes at room temperature.
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Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in

Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at

4°C in a humidified chamber.

Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes

each.

Secondary Antibody Incubation: Dilute the Cy5.5 TEA-conjugated secondary antibody in

Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from

light.

Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes

each, protected from light.

(Optional) Counterstaining: If a nuclear counterstain is desired, incubate the cells with the

counterstain solution according to the manufacturer's instructions.

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. For

cells in plates, add antifade medium directly to the wells.

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with

appropriate filters for Cy5.5 (Excitation: ~650/45 nm; Emission: ~700/75 nm).

Immunohistochemistry of Paraffin-Embedded Tissue
Sections
This protocol provides a general guideline for staining paraffin-embedded tissue sections.

Optimization of incubation times and antibody concentrations may be required for specific

tissues and targets.

Materials:

Paraffin-embedded tissue sections on slides

Xylene

Ethanol (100%, 95%, 70%)
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Deionized water

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

Wash Buffer: PBS with 0.05% Tween-20

Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) in

PBS

Primary Antibody

Cy5.5 TEA-conjugated Secondary Antibody

Antifade Mounting Medium

(Optional) Nuclear counterstain

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene twice for 5 minutes each.

Immerse in 100% ethanol twice for 3 minutes each.

Immerse in 95% ethanol for 3 minutes.

Immerse in 70% ethanol for 3 minutes.

Rinse with deionized water.

Antigen Retrieval:

Immerse slides in Antigen Retrieval Buffer.

Heat the solution to 95-100°C and maintain for 10-20 minutes.

Allow the slides to cool in the buffer for 20 minutes at room temperature.
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Rinse with Wash Buffer.

Blocking:

Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified

chamber.

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer.

Incubate overnight at 4°C in a humidified chamber.

Washing:

Wash slides three times with Wash Buffer for 5 minutes each.

Secondary Antibody Incubation:

Incubate with Cy5.5 TEA-conjugated secondary antibody for 1 hour at room temperature,

protected from light.

Washing:

Wash slides three times with Wash Buffer for 5 minutes each, protected from light.

(Optional) Counterstaining:

Incubate with a suitable nuclear counterstain.

Mounting:

Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and xylene if

using a permanent mounting medium, or directly use an aqueous antifade mounting

medium.

Coverslip the slides.

Imaging:
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Visualize using a fluorescence microscope with appropriate filter sets for Cy5.5.

Visualizations
Experimental Workflow for Immunofluorescence
The following diagram illustrates the general workflow for an indirect immunofluorescence

experiment using a Cy5.5 TEA-conjugated secondary antibody.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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